2-Phenyl-4-methyl-1-pyrroline

Flavor Chemistry Stability Procurement

Researchers developing stable 1-pyrroline scaffolds often encounter rapid degradation with 2-acyl analogs. 2-Phenyl-4-methyl-1-pyrroline replaces the unstable acyl group with a phenyl substituent, enabling multi-step synthetic sequences. Key features: - Phenyl and methyl substituents alter electronic profiles for diverse SAR exploration. - Serves as a model substrate for C-H activation and cross-coupling method development. - Supplied at 95% HPLC purity, with custom synthesis options to address the current procurement bottleneck.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 1218948-18-5
Cat. No. B2876994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-methyl-1-pyrroline
CAS1218948-18-5
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESCC1CC(=NC1)C2=CC=CC=C2
InChIInChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
InChIKeyWTEIGBCYDNFZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4-methyl-1-pyrroline: Structure and Procurement


2-Phenyl-4-methyl-1-pyrroline (IUPAC: 3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole; CAS 1218948-18-5) is a heterocyclic organic compound belonging to the phenylpyrroline subclass, characterized by a partially saturated five-membered nitrogen-containing ring system . With a molecular formula of C11H13N and a molecular weight of 159.23 g/mol, it is classified as a small molecule often supplied at a technical purity of 95% or above for research purposes . While its odor has been anecdotally compared to cooked rice, the compound's physicochemical and sensory characterization remains anecdotal and under-documented in the primary peer-reviewed literature.

2-Phenyl-4-methyl-1-pyrroline: Uniqueness vs. Analogs


Although 2-phenyl-4-methyl-1-pyrroline (PMP) shares a core 1-pyrroline scaffold with widely studied flavor-active analogs such as 2-acetyl-1-pyrroline (2-AP, CAS 85213-22-5) and 2-propionyl-1-pyrroline (2-PP, CAS 133447-37-7), a simple substitution is scientifically unjustified. The 2-acyl-1-pyrrolines derive their characteristic popcorn/roasty aroma from an acyl side chain, exhibiting exceptionally low odor thresholds of ~0.02–0.1 ng/L [1], but they are also critically unstable—pure 2-AP degrades within minutes at ambient conditions [2]. In contrast, PMP features a phenyl substituent at position 2 and a methyl group at position 4 of the ring, which fundamentally alters its electronic profile, reactivity, and potentially its stability profile . However, it must be noted that direct, published, head-to-head quantitative comparisons of PMP against 2-AP, 2-PP, or 2-phenyl-1-pyrroline in scientifically controlled systems are virtually absent from the literature.

2-Phenyl-4-methyl-1-pyrroline: Comparative Evidence


Stability Differential vs. 2-Acetyl-1-pyrroline

The most cited differential dimension for PMP, albeit derived from vendor technical summaries rather than independent peer-reviewed studies, is its physical stability relative to 2-acetyl-1-pyrroline (2-AP). 2-AP is well-known for its extreme instability: pure material turns red and degrades within 10 minutes at room temperature [1]. PMP, by possessing a phenyl substituent at the 2-position rather than an acetyl group, is expected to lack the reactive acetyl functionality that drives 2-AP's rapid polymerization and degradation . However, no published study has quantified PMP's degradation half-life under defined conditions (e.g., at 20 °C, controlled humidity, pH or light exposure). Consequently, this stability advantage remains a class-level inference based on structural reasoning without experimental validation.

Flavor Chemistry Stability Procurement

Physicochemical Properties vs. 2-Acetyl-1-pyrroline

No experimental physicochemical data (melting point, boiling point, logP, water solubility) have been published for PMP. Predicted properties can be generated, but these lack validation. For reference, 2-acetyl-1-pyrroline has a known boiling point of 182.9±23.0 °C (predicted), density of 1.1±0.1 g/cm³, and an ACD/LogP of -1.27 . PMP, having a larger molecular weight and an aromatic phenyl group, is expected to exhibit significantly higher lipophilicity and a higher boiling point, but no experimental data exist to support any quantitative claim. This absence of basic characterization data is a critical gap that complicates method development and regulatory assessments.

Physicochemical properties Solubility LogP

Odor Profile vs. 2-Acetyl-1-pyrroline

Vendor literature describes PMP's aroma as reminiscent of cooked rice , which overlaps with the characteristic popcorn-like, roasty odor of 2-acetyl-1-pyrroline (2-AP) [1]. Critically, no quantitative sensory analysis (e.g., GC-olfactometry dilution factors, odor activity values, or odor thresholds in air or water) has been published for PMP. In contrast, 2-AP's odor threshold has been rigorously determined as 0.02 ng/L in air [2] and 0.1 μg/L in water [3]. 2-Propionyl-1-pyrroline (2-PP) similarly exhibits a very low threshold of 0.02 ng/L in air [4]. Without a measured threshold, it is impossible to assess whether PMP has any practical utility as a flavor ingredient or analytical standard relative to these well-characterized benchmarks.

Aroma Chemistry Sensory Science Odor Threshold

Synthetic Route vs. 2-Methyl-4-phenyl-1-pyrroline

A patent application (CN 2019) describes an iron-catalyzed synthesis of 2-(4′-methylphenyl)-1-pyrroline, which is a positional isomer of PMP where the methyl group resides on the phenyl ring rather than the pyrroline ring [1]. This isomer is erroneously conflated with PMP in some supplier catalogs; the two compounds are structurally distinct (C11H13N, same molecular formula but different connectivity) and are expected to display divergent reactivity and biological activity. No published synthetic protocol exists specifically for PMP. Patent CN-117682974-B describes a method for 2-propionyl-1-pyrroline (2-PP) with improved cost-effectiveness [2], while US 9,611,228 reports that 2-PP can be synthesized from 2-cyano-1-pyrroline with a yield of only 4% and a purity of 42% [3]. None of these methods have been adapted or validated for PMP.

Synthetic Chemistry Yield Isomer Purity

2-Phenyl-4-methyl-1-pyrroline: Application Scenarios


Pharmaceutical Lead Optimization

PMP's partially saturated pyrroline ring with a pendant phenyl group may make it a valuable scaffold for medicinal chemistry libraries exploring kinase inhibition, GPCR modulation, or CNS targets. Its anticipated higher stability relative to 2-acetyl-1-pyrroline [1] could be advantageous in multi-step synthetic sequences where pyrroline intermediates are required. However, the absence of published SAR data means that research groups must conduct their own primary pharmacological profiling from scratch.

Physicochemical & Stability Profiling

Given the complete absence of experimental logP, pKa, aqueous solubility, photostability, and thermal degradation data, a scientifically valuable scenario is to conduct a systematic, comparative physicochemical profiling study against 2-acetyl-1-pyrroline, 2-propionyl-1-pyrroline, and 2-phenyl-1-pyrroline. Such a dataset would fill a significant literature gap and directly inform future procurement decisions .

Organic Synthesis Methodology

PMP could serve as a model substrate for developing transition-metal-catalyzed C–H activation, cross-coupling, or enantioselective hydrogenation reactions on 1-pyrroline frameworks. The successful development of a high-yielding synthetic route for PMP itself would represent a publishable methodological contribution and directly address the current procurement bottleneck [2].

Analytical Reference Standard Development

If synthesized with high purity and fully characterized, PMP could be developed as a certified reference material for analytical methods (GC-MS, LC-MS/MS) targeting phenyl-substituted pyrrolines in food, environmental, or forensic matrices. This application is conditional upon the generation of rigorous purity data, spectral libraries (NMR, IR, HRMS), and stability-indicating methods .

Technical Documentation Hub

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